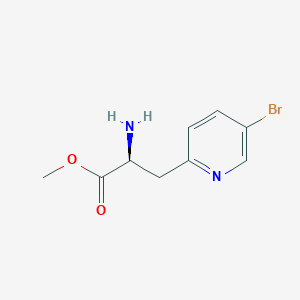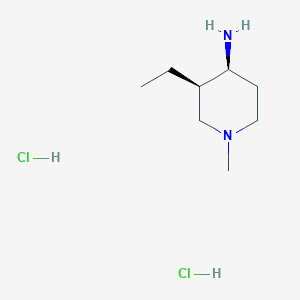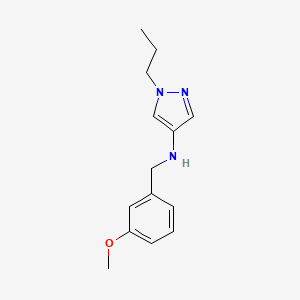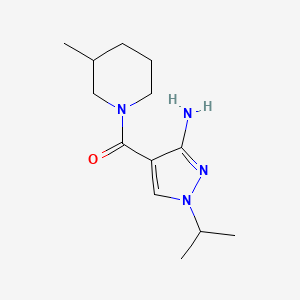
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is an organic compound with the molecular formula C14H12F2N2O2 It is a derivative of nitroaniline, characterized by the presence of benzyl, difluoro, and methyl groups attached to the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline typically involves a multi-step process:
Nitration: The starting material, 3,5-difluoroaniline, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
N-methylation: The nitroaniline derivative is then subjected to N-methylation using methyl iodide in the presence of a base such as potassium carbonate.
Benzylation: Finally, the N-methyl-3,5-difluoro-2-nitroaniline is benzylated using benzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF).
Oxidation: m-Chloroperbenzoic acid, dichloromethane (DCM).
Major Products Formed
Reduction: N-benzyl-3,5-difluoro-N-methyl-2-aminoaniline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: this compound N-oxide.
Scientific Research Applications
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline involves its interaction with molecular targets through various pathways:
Electron Transfer: The nitro group can participate in electron transfer reactions, influencing the compound’s reactivity.
Hydrogen Bonding: The presence of the nitro and amino groups allows for hydrogen bonding interactions with biological molecules.
π-π Interactions: The benzyl group can engage in π-π stacking interactions, which are important in molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-3-nitroaniline: Lacks the difluoro and methyl groups, resulting in different electronic properties.
N-methyl-3,5-difluoro-2-nitroaniline: Lacks the benzyl group, affecting its steric and electronic characteristics.
3,5-difluoro-2-nitroaniline: Lacks both the benzyl and methyl groups, leading to distinct reactivity and applications.
Uniqueness
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline is unique due to the combination of its substituents, which confer specific electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C14H12F2N2O2 |
|---|---|
Molecular Weight |
278.25 g/mol |
IUPAC Name |
N-benzyl-3,5-difluoro-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C14H12F2N2O2/c1-17(9-10-5-3-2-4-6-10)13-8-11(15)7-12(16)14(13)18(19)20/h2-8H,9H2,1H3 |
InChI Key |
OVZBLDKOSSCUQY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C(=CC(=C2)F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-Cyclopropyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11737949.png)
![[N'-(4,6-dimethylpyrimidin-2-yl)carbamimidamido]thiourea](/img/structure/B11737955.png)
amine](/img/structure/B11737962.png)

![1-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11737977.png)
![4-{[(1-propyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11737978.png)
![3-(Dimethylamino)-2-{5-[1-(methoxyimino)ethyl]thiophen-2-yl}prop-2-enenitrile](/img/structure/B11737980.png)
![3-[4-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine](/img/structure/B11737981.png)

![4-methyl-N-[(1-methyl-1H-pyrazol-3-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11738001.png)
amine](/img/structure/B11738005.png)


